4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide
Overview
Description
4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrase. The structure of this compound includes a chloro-substituted benzene ring, an ethoxy and methoxy-substituted phenyl ring, and a sulfonamide group, making it a complex molecule with potential biological activity.
Preparation Methods
The synthesis of 4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-chlorobenzenesulfonamide and 2-ethoxy-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase, which is involved in various physiological processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide include other benzenesulfonamide derivatives such as:
- 4-chloro-N-(2-chloroethyl)benzenesulfonamide
- N-(4-chlorophenyl)benzenesulfonamide
- 4-chloro-2-(phenylsulfonyl)aniline
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-3-23-16-9-6-14(22-2)10-12(16)11-18-19-24(20,21)15-7-4-13(17)5-8-15/h4-11,19H,3H2,1-2H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTJCCIUQQWOGP-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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